5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound is characterized by the presence of an ethoxy group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative at the 3-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the coupling and carboxylation reactions.
Types of Reactions:
Oxidation: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with altered functional groups.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 4-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Methoxy-[1,1’-biphenyl]-3-carboxylic acid
- 5-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid
Comparison:
- Uniqueness: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the ethoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity.
- Structural Differences: The position of substituents on the biphenyl ring can significantly alter the compound’s properties, making 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid distinct from its analogs.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-ethoxy-5-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-9-12(8-13(10-14)15(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
JDFNFYXSVUXYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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